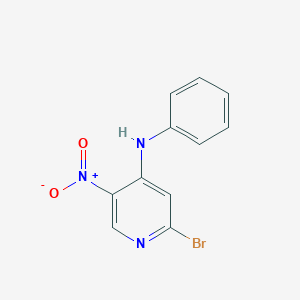
2-bromo-5-nitro-n-phenyl-4-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-nitro-n-phenyl-4-pyridinamine is an organic compound with the molecular formula C11H8BrN3O2 It is a derivative of pyridine, characterized by the presence of bromine, nitro, and phenyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-nitro-n-phenyl-4-pyridinamine typically involves multi-step reactions. One common method includes the bromination of 4-pyridineamine, followed by nitration and subsequent coupling with a phenyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-5-nitro-n-phenyl-4-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of copper or palladium catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Bromo-5-amino-N-phenyl-4-pyridineamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Research indicates that 2-bromo-5-nitro-N-phenyl-4-pyridinamine exhibits notable biological activities:
- Anticancer Properties : The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[2,3-b]pyridine, which may share structural similarities with this compound, demonstrate significant inhibition of cell growth in colorectal and breast cancer models .
- Mechanism of Action : The biological mechanism may involve the inhibition of specific receptors or pathways crucial for cancer cell proliferation. This suggests potential for further development as an anticancer agent.
Therapeutic Applications
Given its structural characteristics and biological activity, this compound could be explored for various therapeutic applications:
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Anticancer Drugs | Potential use in developing new anticancer therapies. |
| Antimicrobial Agents | Investigated for efficacy against bacterial strains. |
| Neurological Disorders | Possible neuroprotective effects under study. |
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Antiproliferative Studies : In a recent study, compounds structurally related to this compound showed IC50 values indicating strong inhibition of cancer cell growth (IC50 values ranging from 25–50 nM) against specific cell lines such as HCT116 and MDA-MB-231 .
- Pharmacological Insights : Research has suggested that modifications to the compound can enhance its biological activity, indicating a promising avenue for drug design and development.
Mécanisme D'action
The mechanism of action of 2-bromo-5-nitro-n-phenyl-4-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-nitropyridine: Similar structure but lacks the phenyl group, leading to different reactivity and applications.
2-Amino-5-bromopyridine: Contains an amino group instead of a nitro group, resulting in different chemical properties and uses.
Uniqueness
2-bromo-5-nitro-n-phenyl-4-pyridinamine is unique due to the combination of bromine, nitro, and phenyl groups on the pyridine ring. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C11H8BrN3O2 |
|---|---|
Poids moléculaire |
294.10 g/mol |
Nom IUPAC |
2-bromo-5-nitro-N-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-11-6-9(10(7-13-11)15(16)17)14-8-4-2-1-3-5-8/h1-7H,(H,13,14) |
Clé InChI |
UGJJXLPPSPCVPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=NC=C2[N+](=O)[O-])Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














